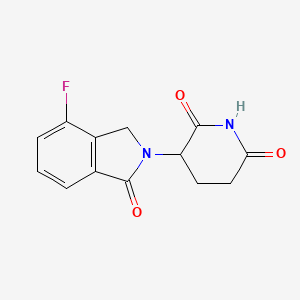

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Übersicht

Beschreibung

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C13H11FN2O3 and a molecular weight of 262.24 g/mol This compound is known for its unique structure, which includes a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety

Wirkmechanismus

Target of Action

The primary targets of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are yet to be identified

Mode of Action

The exact mode of action of this compound is currently unknown . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of a fluoro-substituted isoindolinone with a piperidine-2,6-dione derivative. One common method involves the use of a fluoro-substituted phthalic anhydride as a starting material, which undergoes a cyclization reaction with a piperidine derivative under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or toluene, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

-

Anticancer Activity

- Lenalidomide-F is structurally related to thalidomide and has been studied for its potential anticancer properties. It exhibits immunomodulatory effects that can enhance the immune response against tumors.

- Case Study : Research has indicated that compounds similar to Lenalidomide-F can inhibit angiogenesis and tumor growth in various cancer models, including multiple myeloma and solid tumors .

-

Treatment of Autoimmune Diseases

- The compound's immunomodulatory effects make it a candidate for treating autoimmune diseases such as lupus and rheumatoid arthritis. It modulates cytokine production and T-cell activation.

- Research Findings : Studies have shown that derivatives of this compound can reduce disease severity in animal models of autoimmune conditions by downregulating pro-inflammatory cytokines .

-

Neuroprotective Effects

- Preliminary studies suggest that 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione may have neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Clinical Insights : Research indicates that the compound can inhibit neuroinflammation and promote neuronal survival in vitro, suggesting a pathway for therapeutic development .

Data Table: Summary of Research Findings

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with a different position of the fluoro group.

Lenalidomide: A derivative with an amino group instead of a fluoro group, known for its immunomodulatory and anticancer properties.

Uniqueness

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both a piperidine-2,6-dione core and a fluoro-substituted isoindolinone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

The compound 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione , also known as Lenalidomide-F, is a derivative of the well-known immunomodulatory drug lenalidomide. This compound has attracted attention due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. The following sections delve into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁FN₂O₃ |

| Molecular Weight | 262.24 g/mol |

| CAS Number | 2359705-88-5 |

| Synonyms | Lenalidomide-F |

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound. In a study published by MDPI, derivatives similar to Lenalidomide-F demonstrated significant inhibitory effects on various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : IC₅₀ values for certain derivatives were as low as 20.2 μM, indicating potent activity against these cells.

- Huh7 (Liver Cancer) : The activity was comparatively weaker, suggesting specificity in the anti-cancer effects depending on the cell type .

The mechanism of action appears to involve the induction of reactive oxygen species (ROS) and DNA damage, leading to apoptosis in cancer cells. The study indicated that treatment with these compounds increased levels of γ-H2AX and PARP, markers associated with DNA damage .

Immunomodulatory Effects

In addition to its anti-cancer properties, this compound has been investigated for its immunomodulatory effects. Research has shown that it can influence tumor necrosis factor (TNF) levels and NF-kB signaling pathways. These pathways are crucial in regulating inflammatory responses and have been implicated in various disease states .

Case Studies

- Study on Inflammation : A patent describes a method for reducing TNF levels using compounds related to this compound. This suggests potential applications in treating inflammatory diseases .

- Target Engagement Assay : Another study focused on developing a cell-based assay to evaluate the binding affinity of ligands related to cereblon (a protein involved in immunomodulation). The results indicated that compounds similar to Lenalidomide-F could effectively engage this target, further supporting their role in immune modulation .

Eigenschaften

IUPAC Name |

3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDXKDVFVKDIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.